3-(3-Methoxy-4-nitrophenoxy)propan-1-amine
CAS No.:
Cat. No.: VC13431837
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O4 |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 3-(3-methoxy-4-nitrophenoxy)propan-1-amine |
| Standard InChI | InChI=1S/C10H14N2O4/c1-15-10-7-8(16-6-2-5-11)3-4-9(10)12(13)14/h3-4,7H,2,5-6,11H2,1H3 |
| Standard InChI Key | XDOSPUASQBCQES-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-(3-Methoxy-4-nitrophenoxy)propan-1-amine (IUPAC name: 3-(3-methoxy-4-nitrophenoxy)propan-1-amine) has the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol. Its structure combines a phenoxy ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a nitro group (-NO₂), linked via an ether bond to a three-carbon amine chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| SMILES Notation | COC1=C(C=CC(=C1)OCCCN)N+[O-] |
| Canonical SMILES | COC1=C(C=CC(=C1)OCCCN)N+[O-] |
| InChI Key | XDOSPUASQBCQES-UHFFFAOYSA-N |
The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized aromatic system, influencing reactivity in substitution and reduction reactions.
Synthesis and Optimization
Primary Synthesis Route
The compound is synthesized through a nucleophilic aromatic substitution (SNAr) reaction between 3-methoxy-4-nitrophenol and 3-aminopropanol under basic conditions. A typical procedure involves:
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Dissolving 3-methoxy-4-nitrophenol in a polar aprotic solvent (e.g., dimethylformamide).
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Adding 3-aminopropanol and a base (e.g., potassium carbonate) to deprotonate the phenol.
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Heating the mixture at 80–100°C for 12–24 hours to form the ether linkage.
The reaction yield is highly dependent on the purity of the starting materials and the absence of moisture.
Industrial-Scale Optimization
Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Key parameters include:
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Temperature control: Maintained at 90°C ± 2°C to prevent decomposition.
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Catalyst use: Palladium on carbon (Pd/C) or copper(I) iodide (CuI) accelerates the reaction .
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Workup procedures: Sequential extractions with ethyl acetate and water, followed by column chromatography, achieve >95% purity.
Chemical Reactivity and Functionalization
Nucleophilic Substitution Reactions
The nitro group at the 4-position acts as a meta-directing group, facilitating electrophilic aromatic substitution (EAS) at the 2- and 6-positions. For example:
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Nitration: Further nitration under mixed acid conditions yields dinitro derivatives.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), producing 3-(3-methoxy-4-aminophenoxy)propan-1-amine.
Amine Functionalization
The primary amine (-NH₂) undergoes reactions typical of aliphatic amines:
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Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.
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Acylation: Forms amides upon treatment with acyl chlorides or anhydrides.
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Schiff base formation: Condenses with aldehydes/ketones to generate imines .
Applications in Medicinal Chemistry
Drug Intermediate Utility
The compound serves as a precursor in synthesizing:
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Heterocyclic frameworks: Pyrazoles and imidazoles via cyclocondensation reactions.
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Targeted therapeutics: Modified to incorporate pharmacophores for Alzheimer’s and Parkinson’s disease research .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 3-(4-Methoxyphenoxy)propan-1-amine | Lacks nitro group; reduced electrophilicity | Limited EAS activity |
| 3-(2-Nitrophenoxy)propan-1-amine | Nitro group at ortho position | Enhanced steric hindrance |
| 3-(4-Aminophenoxy)propan-1-amine | Nitro group reduced to amine | Participates in diazotization |
The 3-methoxy-4-nitro substitution pattern uniquely balances electronic effects, making the compound more reactive than its para-nitro or methoxy-deficient analogs .
Future Research Directions
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Mechanistic studies: Elucidate interactions with biological targets like G-protein-coupled receptors (GPCRs).
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Green synthesis: Develop solvent-free or microwave-assisted routes to improve sustainability.
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Therapeutic exploration: Screen derivatives for antimicrobial and antiproliferative activities.
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